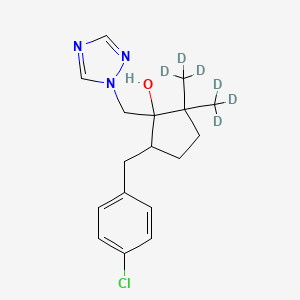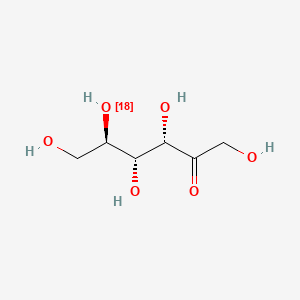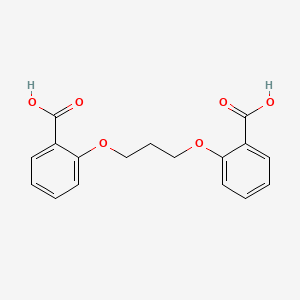
1,3-Bis(carboxyphenoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(carboxyphenoxy)propane: is an organic compound with the molecular formula C17H16O6. It is a significant building block for polyanhydrides, a class of bioerodible polymers with applications in drug delivery systems . The compound is known for its ability to form biodegradable carriers, making it valuable in medical and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .
化学反応の分析
Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.
Common Reagents and Conditions:
Esterification: The compound reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It reacts with diacid chlorides under specific conditions to form polyanhydrides.
Major Products Formed:
科学的研究の応用
1,3-Bis(carboxyphenoxy)propane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .
類似化合物との比較
- 1,3-Bis(4-carboxyphenoxy)propane
- Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)
Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .
特性
分子式 |
C17H16O6 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC名 |
2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |
InChIキー |
WXMFWWZIJLIMLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


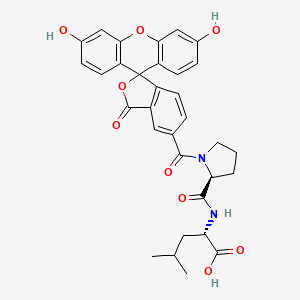
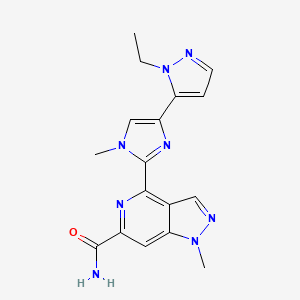
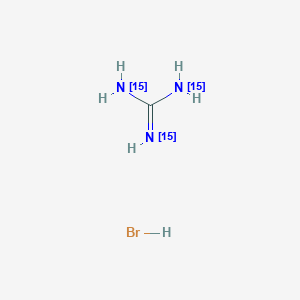
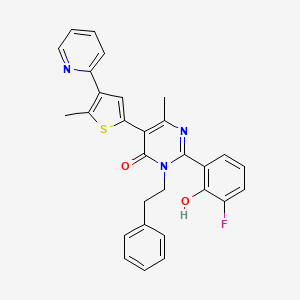
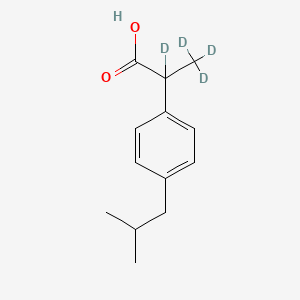
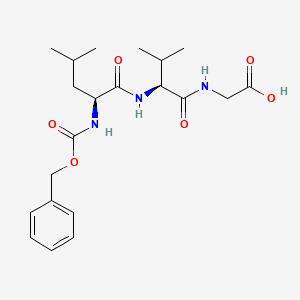

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
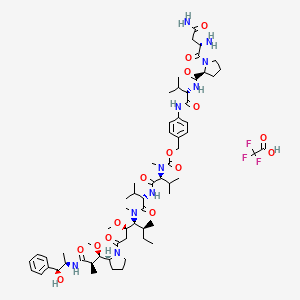

pyrimidine-2,4-dione](/img/structure/B12392482.png)
